
Spectroscopic Characterization of 2-bromo-N-
methylbenzenesulfonamide: A Comparative

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-bromo-N-

methylbenzenesulfonamide

Cat. No.: B1270548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data essential for the

characterization of 2-bromo-N-methylbenzenesulfonamide. While comprehensive

experimental data for this specific compound is not widely published, this document outlines

the expected spectroscopic characteristics and compares them with the known data of the

parent compound, N-methylbenzenesulfonamide, and the anticipated data for a related

halogenated analog, 2-chloro-N-methylbenzenesulfonamide. The information herein serves as

a foundational reference for researchers involved in the synthesis, quality control, and analysis

of related sulfonamide compounds.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for N-methylbenzenesulfonamide.

These values provide a baseline for interpreting the spectra of its halogenated derivatives. The

data for the bromo and chloro analogs are predicted based on established principles of

spectroscopic analysis, where specific experimental values are unavailable in the provided

search results.

Table 1: ¹H NMR Spectroscopic Data
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Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Compound
Aromatic Protons
(δ, ppm)

N-H Proton (δ,
ppm)

N-CH₃ Protons (δ,
ppm)

2-bromo-N-

methylbenzenesulfona

mide

~7.5 - 8.2 (m) ~4.5 - 5.5 (q) ~2.6 (d)

2-chloro-N-

methylbenzenesulfona

mide

~7.4 - 8.1 (m) ~4.5 - 5.5 (q) ~2.6 (d)

N-

methylbenzenesulfona

mide

7.50-7.65 (m, 3H),

7.85-7.95 (m, 2H)
~4.8 (q, J=5.2 Hz) 2.62 (d, J=5.2 Hz)

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

Compound
Aromatic C-Br/C-Cl
(δ, ppm)

Other Aromatic
Carbons (δ, ppm)

N-CH₃ Carbon (δ,
ppm)

2-bromo-N-

methylbenzenesulfona

mide

~120 ~127 - 140 ~30

2-chloro-N-

methylbenzenesulfona

mide

~130 ~127 - 140 ~30

N-

methylbenzenesulfona

mide

N/A
127.1, 129.2, 132.7,

139.9
29.6

Table 3: Infrared (IR) Spectroscopic Data
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Compound
N-H Stretch
(cm⁻¹)

C-H
Aromatic
Stretch
(cm⁻¹)

S=O
Asymmetric
Stretch
(cm⁻¹)

S=O
Symmetric
Stretch
(cm⁻¹)

S-N Stretch
(cm⁻¹)

2-bromo-N-

methylbenze

nesulfonamid

e

~3350 ~3100 ~1330 ~1160 ~910

2-chloro-N-

methylbenze

nesulfonamid

e

~3350 ~3100 ~1330 ~1160 ~910

N-

methylbenze

nesulfonamid

e

3354 3069 1325 1159 911

Table 4: Mass Spectrometry Data
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Compound
Molecular
Formula

Molecular
Weight

[M+H]⁺ (m/z)
Key
Fragmentation
Pattern

2-bromo-N-

methylbenzenes

ulfonamide

C₇H₈BrNO₂S 250.12 250, 252 (1:1)

Loss of SO₂

(-64), cleavage

of N-CH₃ bond

2-chloro-N-

methylbenzenes

ulfonamide

C₇H₈ClNO₂S 205.66 206, 208 (3:1)

Loss of SO₂

(-64), cleavage

of N-CH₃ bond

N-

methylbenzenes

ulfonamide[1]

C₇H₉NO₂S 171.22 172

Loss of SO₂ (m/z

108),

benzenesulfonyl

cation (m/z 141),

phenyl cation

(m/z 77)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sulfonamide sample in 0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR

spectrometer.[2]

¹H NMR Acquisition: Obtain spectra with a spectral width of 0-12 ppm, a pulse angle of 30-

45°, and a relaxation delay of 1-2 seconds. Process the data with a line broadening of 0.3

Hz.
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¹³C NMR Acquisition: Obtain spectra with a spectral width of 0-200 ppm, using a proton-

decoupled pulse sequence. A relaxation delay of 2-5 seconds is used to ensure quantitative

accuracy for quaternary carbons.

Infrared (IR) Spectroscopy
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of the ATR accessory.

Data Acquisition: Record the spectrum over a range of 4000-600 cm⁻¹. Co-add 16 to 32

scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum

of the clean, empty crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)
Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-

of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI)

source.

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or

acetonitrile. Dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase

(e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire data in positive ion mode over a mass-to-charge (m/z) range of 50-500. For

structural confirmation, perform tandem MS (MS/MS) experiments by isolating the

protonated molecular ion ([M+H]⁺) and applying collision-induced dissociation (CID).

Logical Workflow for Spectroscopic
Characterization
The following diagram illustrates the logical workflow for the structural characterization and

purity assessment of a synthesized sulfonamide compound using the spectroscopic methods

described.
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Workflow for Spectroscopic Characterization of Sulfonamides

Workflow for Spectroscopic Characterization of Sulfonamides

Spectroscopic Analysis Data Interpretation
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Caption: Logical workflow for the characterization of a target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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